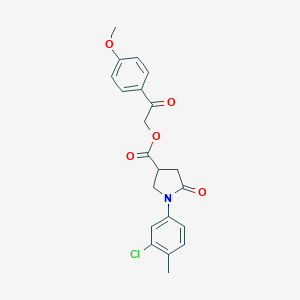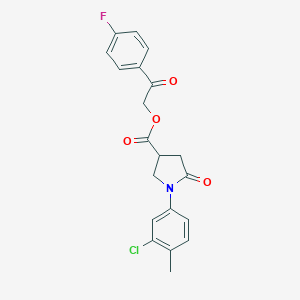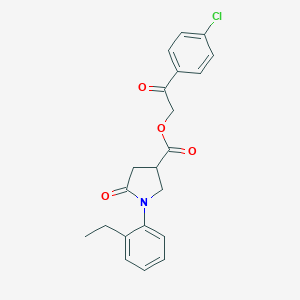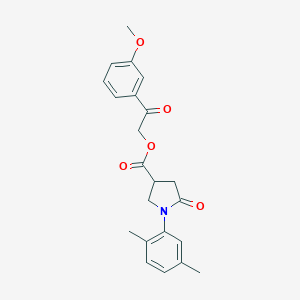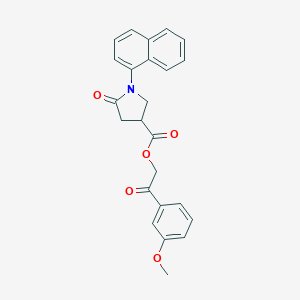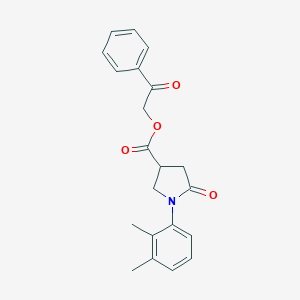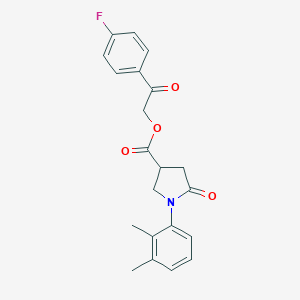![molecular formula C16H15NO3 B271296 Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)
Methyl 4-[(3-methylbenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-methylbenzoyl)amino]benzoate, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. MMB is a member of the benzamide class of compounds and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of Methyl 4-[(3-methylbenzoyl)amino]benzoate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. Methyl 4-[(3-methylbenzoyl)amino]benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
Methyl 4-[(3-methylbenzoyl)amino]benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Methyl 4-[(3-methylbenzoyl)amino]benzoate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition of MMP activity may contribute to the anti-metastatic effects of Methyl 4-[(3-methylbenzoyl)amino]benzoate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-[(3-methylbenzoyl)amino]benzoate in lab experiments is its potent biological activity. Methyl 4-[(3-methylbenzoyl)amino]benzoate has been found to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using Methyl 4-[(3-methylbenzoyl)amino]benzoate is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 4-[(3-methylbenzoyl)amino]benzoate. One area of interest is the development of Methyl 4-[(3-methylbenzoyl)amino]benzoate analogs with improved solubility and pharmacokinetic properties. Another area of interest is the study of the synergistic effects of Methyl 4-[(3-methylbenzoyl)amino]benzoate in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-[(3-methylbenzoyl)amino]benzoate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Methyl 4-[(3-methylbenzoyl)amino]benzoate is a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form Methyl 4-[(3-methylbenzoyl)amino]benzoate.
Applications De Recherche Scientifique
Methyl 4-[(3-methylbenzoyl)amino]benzoate has been extensively studied for its potential use as a drug candidate. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. Methyl 4-[(3-methylbenzoyl)amino]benzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
Nom du produit |
Methyl 4-[(3-methylbenzoyl)amino]benzoate |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
methyl 4-[(3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11-4-3-5-13(10-11)15(18)17-14-8-6-12(7-9-14)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
Clé InChI |
MCXZKFAMZKSGTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Solubilité |
5.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



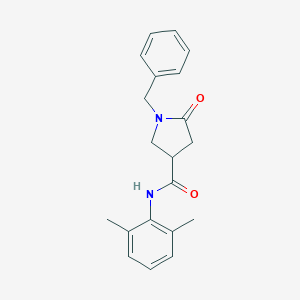
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)

